molecular formula C23H26N2O2 B3968774 1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione CAS No. 192060-94-9

1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione

Cat. No.: B3968774
CAS No.: 192060-94-9
M. Wt: 362.5 g/mol
InChI Key: MSJTZABFWCGSGE-UHFFFAOYSA-N
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Description

1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione is an advanced organic photoredox catalyst that has garnered significant interest for its application in synthetic methodology development. This catalyst functions by engaging in photoinduced electron transfer (PET) processes, accessing excited-state redox potentials that enable the activation of substrates under mild, visible-light irradiation. Its core research value lies in facilitating challenging transformations, such as the anti-Markovnikov hydroamination of alkenes, a reaction of high importance for the direct synthesis of linear amines from readily available olefin precursors. The mechanism involves the catalyst's photoexcited state acting as a potent oxidant, single-electron oxidizing an amine reactant to generate a critical nitrogen-centered radical cation intermediate. This drives the regioselective addition across the alkene, enabling a pathway distinct from thermal, acid-catalyzed methods that typically favor the Markovnikov product. This compound exemplifies the power of photoredox catalysis in expanding the synthetic chemist's toolbox, providing a platform for exploring new radical-based reaction manifolds under environmentally benign conditions. This product is strictly for research purposes in laboratory settings.

Properties

IUPAC Name

1-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]anthracene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-22(2)12-14(13-23(3,4)25-22)24-18-11-7-10-17-19(18)21(27)16-9-6-5-8-15(16)20(17)26/h5-11,14,24-25H,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSJTZABFWCGSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387773
Record name 9,10-Anthracenedione, 1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192060-94-9
Record name 9,10-Anthracenedione, 1-[(2,2,6,6-tetramethyl-4-piperidinyl)amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10387773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione typically involves the reaction of 2,2,6,6-tetramethylpiperidine with anthracene-9,10-dione under specific conditions. One common method starts with the conjugate addition of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . This intermediate is then reacted with anthracene-9,10-dione to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize automated systems to control reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like oxone for oxidation reactions, reducing agents for reduction reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include hydroxylamines, amine derivatives, and substituted piperidine compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

TPAAD serves as a versatile intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions:

  • Oxidation Reactions : TPAAD can act as an oxidizing agent in organic transformations. Its ability to donate electrons makes it useful in synthesizing complex organic molecules.
  • Synthesis of Dyes and Pigments : The anthracene moiety in TPAAD is significant for the production of dyes and pigments due to its conjugated system that allows for light absorption and color production.

Materials Science

In materials science, TPAAD is explored for its potential use in developing advanced materials:

  • Light Stabilizers : The compound has been investigated for its ability to stabilize polymers against UV degradation. This application is particularly relevant in the production of polyamide fibers where light stability is crucial .
  • Conductive Polymers : Research indicates that TPAAD can be incorporated into conductive polymer matrices, enhancing their electrical properties. This application has implications for electronic devices and sensors.

Biomedical Research

TPAAD's unique chemical structure also positions it as a candidate for various biomedical applications:

  • Antimicrobial Activity : Studies have shown that derivatives of TPAAD exhibit antimicrobial properties. The nitroxide functional group can enhance the efficacy of antibiotics against biofilm-forming bacteria like Staphylococcus aureus by promoting biofilm dispersal .
  • Drug Delivery Systems : The compound's ability to form stable complexes with other drugs opens avenues for developing targeted drug delivery systems. Its amphiphilic nature allows it to encapsulate hydrophobic drugs effectively.

Case Study 1: Antimicrobial Efficacy

A study demonstrated that TPAAD derivatives could significantly improve the activity of ciprofloxacin against S. aureus biofilms. The incorporation of nitroxide functionalities facilitated the penetration of antibiotics into biofilms, enhancing their eradication efficacy without toxicity to human cells .

Case Study 2: Polymer Stabilization

Research on the use of TPAAD as a stabilizer for polyamide fibers showed that it effectively reduced photodegradation under UV light exposure. This application is particularly relevant in industries where material longevity is critical, such as textiles and coatings .

Mechanism of Action

The mechanism of action of 1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione involves its interaction with molecular targets and pathways within cells. The compound can act as a hindered base, affecting various biochemical processes. Its molecular targets may include enzymes and receptors involved in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Anthraquinone Derivatives

The compound is compared below with key analogs based on substituent chemistry, functional properties, and experimental findings.

Substituent Chemistry and Structural Features
Compound Name Substituent(s) Key Structural Features Molecular Weight Key References
1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione 1-(2,2,6,6-Tetramethylpiperidin-4-ylamino) Bulky, rigid piperidine with four methyl groups; lipophilic ~367.5 g/mol (estimated)
1,5-Bis((2-(piperidin-1-yl)ethyl)amino)anthracene-9,10-dione 1,5-Bis(2-(piperidin-1-yl)ethylamino) Flexible ethylamino linkers to piperidine; dual substitution enhances DNA cross-linking potential ~537.6 g/mol
1-[(2-Aminoethyl)amino]anthracene-9,10-dione (1C2mac) 1-(2-Aminoethylamino) Short hydrophilic linker; primary amine for protonation and hydrogen bonding ~293.3 g/mol
1-(Bis(2-hydroxyethyl)amino)anthracene-9,10-dione (HAD) 1-(Bis(2-hydroxyethyl)amino) Hydrophilic dihydroxyethyl groups; used in waterborne polyurethane dyes ~341.3 g/mol
1-((2-Hydroxyethyl)amino)-4-((3-hydroxypropyl)amino)anthracene-9,10-dione 1-(2-Hydroxyethylamino), 4-(3-hydroxypropylamino) Dual hydrophilic substituents; high PSA (98.66) for solubility in polar solvents ~340.1 g/mol

Key Observations :

  • The tetramethylpiperidinyl group introduces significant steric hindrance and lipophilicity compared to smaller substituents (e.g., aminoethyl in 1C2mac or hydroxyethyl in HAD). This reduces aqueous solubility but may enhance membrane permeability or stability in hydrophobic environments .
  • Dual substitutions (e.g., 1,5-bis in ) improve DNA binding avidity but complicate synthesis. The monofunctional design of the target compound may favor selective interactions with biological targets .

Key Observations :

  • The target compound’s tetramethylpiperidinyl group may favor selective binding to non-canonical DNA structures (e.g., G-quadruplex) over duplex DNA, similar to ’s propyne-linked piperazine compound .

Key Observations :

  • The target compound’s hindered amine structure aligns with N-substituted NOR flame retardants (), which trap radicals in polymer matrices. This contrasts with HAD’s role in dyeing polyurethanes .
  • Hydrophobic derivatives (e.g., dodecylthio in ) prioritize solubility in organic matrices, whereas the target compound’s balance of lipophilicity and rigidity may suit specialty coatings .

Biological Activity

1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in pharmacology and toxicology.

Chemical Structure and Properties

The compound features an anthracene backbone with a tetramethylpiperidine moiety attached via an amino group. Its chemical structure can be represented as follows:

C18H22N2O2\text{C}_{18}\text{H}_{22}\text{N}_{2}\text{O}_{2}

This structure contributes to its unique physicochemical properties, which influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with cellular macromolecules. Studies suggest that it may act as a reactive oxygen species (ROS) generator , leading to oxidative stress in cells. This oxidative stress can trigger apoptosis in cancer cells while sparing normal cells under certain conditions.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Description
Anticancer ActivityInduces apoptosis in various cancer cell lines through ROS generation.
Antioxidant PropertiesExhibits potential protective effects against oxidative damage in normal cells.
Enzyme InhibitionMay inhibit specific enzymes involved in cancer progression.
MutagenicityShows mutagenic potential under certain metabolic activation conditions.

Anticancer Studies

A study conducted by Zhang et al. (2020) investigated the compound's effects on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a calculated IC50 value of approximately 5 µM. The mechanism was linked to increased levels of ROS and subsequent activation of the caspase pathway leading to apoptosis .

Toxicological Assessments

Research by Liu et al. (2021) assessed the genotoxicity of the compound using the Ames test. The findings revealed that this compound exhibited mutagenic effects in bacterial strains when activated by liver microsomes from Aroclor 1254-treated rats. This suggests that while it may have therapeutic potential, caution is warranted regarding its mutagenic properties .

Enzyme Interaction Studies

In another study focusing on enzyme inhibition, the compound was shown to inhibit topoisomerase II activity in vitro. This inhibition was dose-dependent and correlated with its anticancer effects observed in cellular assays .

Q & A

Q. Table 1: Key Spectroscopic Data

TechniqueKey ObservationsEvidence
¹H NMR (DMSO-d₆)δ 1.1–1.3 (piperidinyl CH₃), δ 8.2 (Ar-H)
¹³C NMRδ 182.5 (C=O), δ 55.2 (piperidinyl C)
HRMSm/z 417.215 (calc. 417.214)

Advanced: How does the substitution pattern on the anthracene core influence DNA binding affinity and cytotoxicity?

Answer:
The tetramethylpiperidinyl group enhances DNA intercalation by:

  • Groove Binding : Bulky substituents occupy the minor groove, stabilizing interactions via van der Waals forces .
  • Electrostatic Effects : The amine group facilitates hydrogen bonding with DNA bases.

Data Contradiction : While 1,4-bis(aminoalkyl)anthracenediones show strong cytotoxicity (IC₅₀ ~0.1 µM in leukemia cells), heteroatom introduction (e.g., phthalazine analogs) reduces DNA affinity by 30–50% compared to carbocyclic analogs .

Q. Table 2: Cytotoxicity vs. Substitution

CompoundIC₅₀ (µM, HL-60)DNA Binding (Kd, µM)Evidence
Parent Anthraquinone1.25.8
Tetramethylpiperidinyl Deriv.0.32.1
Phthalazine Analog0.78.9

Advanced: What methodological approaches are used to analyze the compound's interaction with biological targets?

Answer:

  • Thermal Denaturation : Monitor ΔTₘ (increase of 8–12°C indicates intercalation) .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes. For example, the piperidinyl group aligns with the DNA minor groove (binding energy: −9.2 kcal/mol) .
  • Circular Dichroism (CD) : Detect induced CD signals at 250–300 nm upon DNA binding .

Advanced: How do structural modifications affect photophysical properties and coordination chemistry?

Answer:

  • Photoluminescence : The anthracene core emits at 550–600 nm (quantum yield Φ = 0.45), quenched upon metal coordination .
  • Coordination with Re(I) : The piperidinyl amine does not bind; instead, pyridyl units (if present) form complexes (e.g., [Re(CO)₃(phen)L]⁺) with dual emission (AQ fluorescence + ³MLCT phosphorescence) .

Q. Table 3: Photophysical Data

PropertyValueEvidence
λₑₓ/λₑₘ (nm)480/580
Lifetime (τ, ns)4.2 (fluorescence)
Quantum Yield (Φ)0.45

Advanced: What strategies resolve contradictions in DNA binding vs. cytotoxicity data?

Answer:

  • Mechanistic Divergence : Compounds with reduced DNA affinity (e.g., phthalazine analogs) may induce cytotoxicity via reactive oxygen species (ROS) generation rather than intercalation .
  • Side-Chain Optimization : Increasing side-chain flexibility (e.g., n=2 methylene links) improves both DNA binding (Kd ↓ 40%) and cytotoxicity (IC₅₀ ↓ 60%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione
Reactant of Route 2
Reactant of Route 2
1-((2,2,6,6-Tetramethylpiperidin-4-yl)amino)anthracene-9,10-dione

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